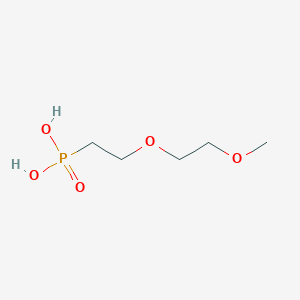

Ácido m-PEG2-fosfónico

Descripción general

Descripción

m-PEG2-phosphonic acid: is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a phosphonic acid group attached to a PEG chain. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Aplicaciones Científicas De Investigación

m-PEG2-phosphonic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

m-PEG2-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of m-PEG2-phosphonic acid involves its role as a linker in PROTACs . PROTACs function by binding to the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The m-PEG2-phosphonic acid linker facilitates this process by connecting the two ligands .

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG2-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTACs, m-PEG2-phosphonic acid enables the selective degradation of specific target proteins .

Result of Action

The result of the action of m-PEG2-phosphonic acid, as part of a PROTAC, is the selective degradation of target proteins . This can lead to a decrease in the function of these proteins, potentially influencing various cellular processes depending on the specific target protein.

Action Environment

The action of m-PEG2-phosphonic acid, as part of a PROTAC, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the PROTAC.

Análisis Bioquímico

Biochemical Properties

m-PEG2-phosphonic acid is a non-cleavable linker that contains a phosphonic acid group and a methoxy group linked through a linear PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, m-PEG2-phosphonic acid facilitates the formation of PROTACs, which contain two different ligands connected by the linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its levels within the cell .

Cellular Effects

m-PEG2-phosphonic acid, as part of PROTACs, influences various cellular processes by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, m-PEG2-phosphonic acid-based PROTACs can modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the anti-tumor activity of immune cells .

Molecular Mechanism

The molecular mechanism of m-PEG2-phosphonic acid involves its role as a linker in PROTACs. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . This ubiquitination marks the protein for degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The specificity of this process is determined by the ligands attached to m-PEG2-phosphonic acid, which selectively bind to the target protein and the E3 ubiquitin ligase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG2-phosphonic acid-based PROTACs can vary over time. The stability and degradation of m-PEG2-phosphonic acid are crucial factors that influence its long-term effects on cellular function. Studies have shown that m-PEG2-phosphonic acid is stable under various conditions, ensuring its effectiveness in promoting protein degradation over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG2-phosphonic acid-based PROTACs can vary with different dosages in animal models. At lower doses, these compounds can effectively degrade target proteins without causing significant toxicity . At higher doses, m-PEG2-phosphonic acid-based PROTACs may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular processes . Determining the optimal dosage is essential to maximize therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

m-PEG2-phosphonic acid is involved in metabolic pathways related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . By modulating these pathways, m-PEG2-phosphonic acid-based PROTACs can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of m-PEG2-phosphonic acid within cells and tissues are critical for its effectiveness as a PROTAC linker. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of m-PEG2-phosphonic acid can influence its ability to promote protein degradation and modulate cellular processes . Understanding the transport and distribution mechanisms of m-PEG2-phosphonic acid is essential for optimizing its therapeutic potential .

Subcellular Localization

m-PEG2-phosphonic acid is localized within specific subcellular compartments, where it exerts its activity as a PROTAC linker. The subcellular localization of m-PEG2-phosphonic acid can be influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for the selective degradation of target proteins and the modulation of cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG2-phosphonic acid typically involves the reaction of a PEG derivative with a phosphonic acid precursor. One common method involves the reaction of diethyl [2-(2-methoxyethoxy)ethyl]phosphonate with a suitable PEG derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonic acid group.

Industrial Production Methods: Industrial production of m-PEG2-phosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography to remove any impurities and obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: m-PEG2-phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The phosphonic acid group can participate in substitution reactions with other functional groups, leading to the formation of new derivatives.

Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

Bases: Sodium hydride or potassium carbonate are commonly used bases in the synthesis of m-PEG2-phosphonic acid derivatives.

Major Products: The major products formed from these reactions include various PEG-phosphonic acid derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

m-PEG-phosphonic acid: Similar to m-PEG2-phosphonic acid but with different chain lengths.

m-PEG3-phosphonic acid: Another PEG-phosphonic acid derivative with a longer PEG chain.

Uniqueness: m-PEG2-phosphonic acid is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for use in PROTAC synthesis. Its phosphonic acid group allows for strong binding interactions, making it an effective linker in various applications .

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVEHCDYPVDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

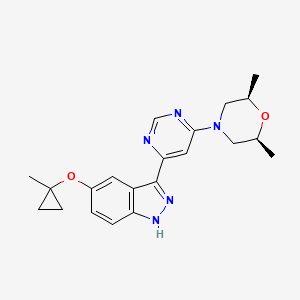

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)